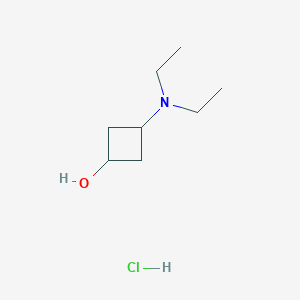

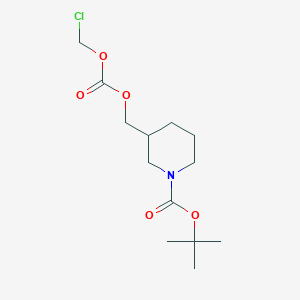

![molecular formula C16H27BrO2Si B1473698 [4-(3-Bromophenoxy)butoxy]-tert-butyldimethylsilane CAS No. 790696-47-8](/img/structure/B1473698.png)

[4-(3-Bromophenoxy)butoxy]-tert-butyldimethylsilane

Overview

Description

“[4-(3-Bromophenoxy)butoxy]-tert-butyldimethylsilane” is a chemical compound with the molecular formula C12H19BrOSi . It is a clear colorless to light yellow liquid . This compound is part of the Acros Organics product portfolio .

Molecular Structure Analysis

The molecular structure of “[4-(3-Bromophenoxy)butoxy]-tert-butyldimethylsilane” can be represented by the SMILES stringCC(C)(C)Si(C)OC1=CC=C(Br)C=C1 . The InChI Key for this compound is DLGZGLKSNRKLSM-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

“[4-(3-Bromophenoxy)butoxy]-tert-butyldimethylsilane” is a liquid that appears clear colorless to light yellow . It has a refractive index of 1.511 (lit.) . The boiling point is 137 °C/25 mmHg (lit.) , and it has a density of 1.174 g/mL at 25 °C (lit.) .Scientific Research Applications

Palladium-Catalyzed Cascade Cross Couplings

[4-(3-Bromophenoxy)butoxy]-tert-butyldimethylsilane's derivatives are utilized in palladium-catalyzed cascade cross-coupling reactions, showcasing their potential in synthesizing complex organic structures. These reactions lead to the formation of indene analogues and cross-conjugated tetraenes, indicating the compound's utility in creating intricate molecular architectures with potential applications in material science and pharmaceuticals (A. Demircan, 2014).

Asymmetric Synthesis of Amines

The tert-butyldimethylsilyl group, similar to the one present in [4-(3-Bromophenoxy)butoxy]-tert-butyldimethylsilane, activates imines for nucleophilic addition. This process is crucial for the asymmetric synthesis of a wide range of amines, including alpha-branched and alpha,alpha-dibranched amines, and amino acids. This highlights the compound's significance in synthesizing optically active molecules, which are important in the development of drugs and agrochemicals (J. Ellman, T. D. Owens, T. P. Tang, 2002).

Cyclosiloxanes Synthesis

In the realm of organometallic chemistry, derivatives similar to [4-(3-Bromophenoxy)butoxy]-tert-butyldimethylsilane are involved in the synthesis of cyclosiloxanes containing a gallium atom as a ring member. These compounds have unique structures that could be of interest in materials science, potentially leading to new types of catalysts or materials with unique electronic properties (M. Veith, Heidi Vogelgesang, V. Huch, 2002).

Thin Film Manufacturing

The use of tert-butyldimethylsilyl groups in the production of thin PDMS films without swelling the underlying substrate is another application area. This process is critical for creating multilayer PDMS devices in "lab on a chip" technologies, indicating the compound's relevance in fabricating microfluidic devices and sensors (J. Koschwanez, R. Carlson, D. Meldrum, 2009).

Chiral Building Blocks for Organic Synthesis

Compounds containing tert-butyldimethylsiloxy groups act as efficient chiral building blocks for the preparation of substituted cyclohexane rings. Their high stereoselectivity in reactions underscores the potential of [4-(3-Bromophenoxy)butoxy]-tert-butyldimethylsilane in enantioselective synthesis, which is a cornerstone in the development of chiral drugs and natural product synthesis (T. Hanazawa, Masakazu Koiwa, G. Hareau, F. Sato, 2000).

Safety And Hazards

“[4-(3-Bromophenoxy)butoxy]-tert-butyldimethylsilane” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a highly flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

4-(3-bromophenoxy)butoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27BrO2Si/c1-16(2,3)20(4,5)19-12-7-6-11-18-15-10-8-9-14(17)13-15/h8-10,13H,6-7,11-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNKDLJCVZUABV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCCOC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27BrO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(3-Bromophenoxy)butoxy]-tert-butyldimethylsilane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

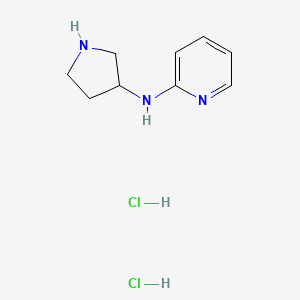

![1-[(2,3,5-Trifluorophenyl)methyl]piperazine](/img/structure/B1473617.png)

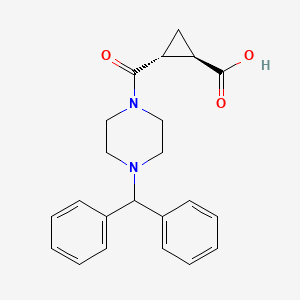

![3-Methyl-4-pyridin-2-ylisoxazolo[3,4-d]pyridazin-7(6h)-one](/img/structure/B1473622.png)

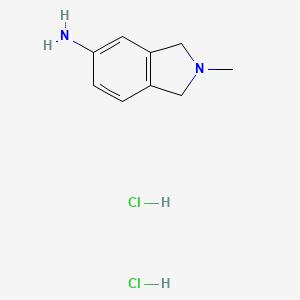

![1-(4-Cyclopropylcarbamoylphenyl)-5-propyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1473623.png)

![(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl)methanamine](/img/structure/B1473630.png)

![[3-(4-Bromophenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B1473631.png)

![2-[3-(trifluoromethyl)phenyl]hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1473637.png)